molecular formula C9H7F6N3S B1301085 N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide CAS No. 38901-31-4

N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide

Cat. No. B1301085
CAS RN: 38901-31-4
M. Wt: 303.23 g/mol
InChI Key: NCYLHRNUKHCMDE-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides, which are characterized by the presence of a hydrazine group (-NH-NH2) and a carbothioamide functionality (-CSNH2). These compounds are of interest due to their potential applications in various fields, including as precursors for the synthesis of heterocyclic compounds, fluorescent probes, and energetic materials .

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of an isothiocyanate with hydrazine or its derivatives. For example, N-phenylhydrazinecarbothioamide can be synthesized by reacting phenylisothiocyanate with thiosemicarbazide under reflux conditions in ethanol . Similarly, other derivatives can be prepared by condensation reactions under different conditions, such as the reaction of N-substituted hydrazinecarbothioamides with malononitrile derivatives to afford various heterocyclic rings .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives can be elucidated using various spectral techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), as well as single-crystal X-ray diffraction analysis . These techniques allow for the determination of the bonding patterns and the geometry of the molecules, which are crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

Hydrazinecarbothioamides can undergo a variety of chemical reactions, leading to the formation of different heterocyclic compounds. For instance, the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate can yield pyrazole, triazole, and thiadiazole derivatives . These reactions are influenced by factors such as temperature and the nature of the starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the presence of electron-withdrawing trifluoromethyl groups in N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide would likely affect its electron density and reactivity. The stability constants of complexes formed with metals, as well as their dissociation constants, can be evaluated through pH-metric titration, providing insight into their potential use as ligands in coordination chemistry .

Scientific Research Applications

Coordination Compounds in Cancer Therapy

  • Cancer Cell Inhibition : Copper and nickel coordination compounds with N,N′-[4,4′-(Perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]bis[2-(pyridin-2-ylmethylidene)-hydrazinecarbothioamide] derivatives have shown inhibitory effects on the growth and propagation of human leukemia HL-60 cancer cells (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).

Development of Heterocyclic Compounds

Applications in Material Science

  • Electrochemical Behavior : Copper(II) and nickel(II) complexes with bis(thiosemicarbazone) ligands, including variants of hydrazinecarbothioamides, exhibit interesting electrochemical properties, which are relevant in material science (Hosseini‐Yazdi, Hosseinpour, Khandar, & White, 2016).

Sensor Applications

Safety And Hazards

“N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide” is considered hazardous. It is toxic if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . “N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide” and similar compounds are expected to continue playing a very important role in the development of H-bond organocatalysts .

properties

IUPAC Name

1-amino-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N3S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(19)18-16/h1-3H,16H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYLHRNUKHCMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371187
Record name N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide

CAS RN

38901-31-4
Record name N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38901-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38901-31-4
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